molecular formula C8H6ClNO B2463344 7-Chloro-2-methyl-furo[3,2-B]pyridine CAS No. 220992-40-5

7-Chloro-2-methyl-furo[3,2-B]pyridine

Cat. No. B2463344
CAS RN: 220992-40-5
M. Wt: 167.59
InChI Key: XWOCZGIJCBPCQX-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-furo[3,2-B]pyridine is a chemical compound with the molecular formula C8H6ClNO . Its exact mass is 167.013792 g/mol .


Synthesis Analysis

The synthesis of pyridine derivatives, such as 7-Chloro-2-methyl-furo[3,2-B]pyridine, often involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be facilitated by microwave irradiation, which offers advantages such as simplicity, greater selectivity, and rapid synthesis .

Scientific Research Applications

Anticancer Properties

Compounds with a furo[3,2-b]pyridine framework, similar to 7-Chloro-2-methyl-furo[3,2-B]pyridine, have shown promising anticancer activities. A study by Sri Laxmi et al. (2020) explored the synthesis of 2-substituted furo[3,2-b]pyridines and their cytotoxic properties against cancer cell lines. They found that a derivative, 3b, showed significant growth inhibition in MDAMB-231 and MCF-7 cell lines and also induced apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent (Sri Laxmi et al., 2020).

Kinase Inhibition

Němec et al. (2021) reported on the synthesis of 3,5-disubstituted furo[3,2-b]pyridines, which includes structures similar to 7-Chloro-2-methyl-furo[3,2-B]pyridine. These compounds were identified as highly selective inhibitors of protein kinases CLK and HIPK, with potential applications in chemical biology (Němec et al., 2021).

Synthesis of Polyfunctional Derivatives

Jasselin-Hinschberger et al. (2013) focused on the lithiation of furo[3,2-b]pyridines, which is a key step in synthesizing polyfunctional derivatives. Their study provided a detailed procedure for regioselective lithiations and electrophilic trapping, leading to various functionalized furo[3,2-b]pyridines (Jasselin-Hinschberger et al., 2013).

Utility in Heterocyclic Synthesis

A study by Ibrahim et al. (2022) explored the use of a furo[3,2-g]chromene derivative in constructing a variety of heterocyclic systems. This study underscores the versatility of furo[3,2-b]pyridine frameworks in synthetic chemistry, indicating potential applications in the development of novel heterocyclic compounds (Ibrahim et al., 2022).

properties

IUPAC Name

7-chloro-2-methylfuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOCZGIJCBPCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-methyl-furo[3,2-B]pyridine

Synthesis routes and methods

Procedure details

In an oven-dried round bottom flask, 7-chloro-2-iodofuro[3,2-b]pyridine (0.200 g, 0.72 mmol) was dissolved in 3 mL THF and cooled to −78° C. nBuLi (0.43 ml, 1.1 mmol) was slowly added and the reaction was stirred for one hour. Meanwhile, a vial was filled with MeI and warmed to RT. Magnesium sulfate was added and the mixture was stirred for 5 minutes and filtered into another vial. Immediately from this vial, MeI (0.11 ml, 1.8 mmol) was added to the reaction which was stirred at −78° C. for 3 hours. The reaction was quenched with saturated ammonium chloride solution and warmed to RT. DCM was added, the layers were separated, and the aqueous layer was extracted twice with DCM. The combined organic layers were dried with sodium sulfate, filtered, and concentrated. The material was purified via column chromatography (gradient elution 0-50% EtOAc:Hex) to afford 7-chloro-2-methylfuro[3,2-b]pyridine as a light brown oil. MS: M+H+=168.3.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.11 mL
Type
reactant
Reaction Step Five

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